6-Chloronicotinoyl chloride hydrochloride
Overview
Description
6-Chloronicotinoyl chloride hydrochloride is a white powder . It has a molecular formula of C6H3Cl2NO and a molecular weight of 176.00 .
Synthesis Analysis
6-Chloronicotinoyl chloride undergoes esterification reaction with diethylene glycol and pentaethylene glycol .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC(=O)c1ccc(Cl)nc1
. Chemical Reactions Analysis
This compound can be used in the preparation of various compounds. For instance, it can be used to synthesize [3 H]imidacloprid (a candidate radioligand), [3 H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .Physical and Chemical Properties Analysis
This compound has a melting point of 48-51 °C . It is a white powder with a molecular weight of 176.00 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chloronicotinoyl chloride hydrochloride is used in the synthesis of various heterocyclic compounds. For instance, it reacts with enaminones to produce N-acylation products, which can be cyclized to create 8-acyl-7-alkyl-1,6-naphthyridin-5(6H)-ones. These compounds are attractive precursors for synthesizing polycondensed heterocycles like naphtho[2,3-h][1,6]naphthyridin-5-ones and pyrido[3,2-c][1,6]naphthyridin-6-ones (Valés, Lokshin, Pèpe, Guglielmetti, & Samat, 2002).
Preparation of Polyamides
This chemical plays a crucial role in preparing novel polyamides, particularly in producing poly(ether amide)s containing flexible ether groups, pyridine polar units, and bulky naphthyl units. These polyamides demonstrate significant physical and thermal properties (Mehdipour‐Ataei & Gharehkhani, 2013).
Development of Polyimide Nanofoams
In the field of materials science, this compound is used to develop thermally stable, low dielectric constant, pyridine-based polyimide and related nanofoams. These materials exhibit potential for applications requiring high thermal stability and specific dielectric properties (Aram & Mehdipour‐Ataei, 2013).
Photolytic and Photocatalytic Degradation Studies
This compound has been the subject of studies focused on the photolytic and photocatalytic degradation of 6-chloronicotinic acid, a degradation product of neonicotinoid insecticides. These studies are significant for understanding the environmental impact and breakdown of insecticides (Žabar, Dolenc, Jerman, Franko, & Trebše, 2011).
Preparation of Chloropyridine Derivatives
In pharmaceutical chemistry, the synthesis of α-chloropyridine derivatives of γ-aminobutyric acid using this compound has been reported. Such derivatives have potential applications in drug development (Kovganko, Sokolov, & Chernov, 2011).
Development of Nano-Scale Probes
This compound is instrumental in developing nanotechnology-based applications, such as the creation of NanoChlor, a nanoparticle-based fluorescent probe for chloride. Such probes are significant for biological and medical research (Bau, Selvestrel, Arduini, Zamparo, Lodovichi, & Mancin, 2012).
Cross-Coupling Reactions in Organic Chemistry
It is used in cross-coupling reactions to afford ketones from pyridine carboxylic acid chlorides and alkylzinc reagents. These reactions are crucial in the synthesis of various organic compounds (Iwai, Nakai, Mihara, Ito, Mizuno, & Ohno, 2009).
Environmental Chemistry
Research has also been conducted on the role of this compound in environmental chemistry, particularly in understanding the chlorination reactions and the behavior of chloride ions in environmental systems (Lau, Abraham, & Roberts, 2016).
Safety and Hazards
6-Chloronicotinoyl chloride hydrochloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, eye protection, and face protection . In case of contact, immediate medical attention is advised .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known to undergo esterification reactions with diethylene glycol and pentaethylene glycol . This suggests that it may interact with its targets through the formation of ester bonds, leading to changes in the chemical structure and properties of the target molecules.
Biochemical Pathways
Given its role in the synthesis of other compounds , it is likely that it may influence a variety of biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
Its molecular weight is 17600 , which may influence its absorption and distribution within the body
Result of Action
Given its role in the synthesis of other compounds , it is likely that its action results in the formation of new chemical structures with potentially diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6-Chloronicotinoyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It undergoes esterification reactions with diethylene glycol and pentaethylene glycol . This compound interacts with several enzymes and proteins, including those involved in the synthesis of [3H]imidacloprid and [3H]acetamiprid . These interactions are crucial for the formation of radioligands used in biochemical assays.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound undergoes esterification reactions, which are critical for its biochemical activity . These reactions facilitate the formation of various derivatives that can interact with enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as in an inert atmosphere and at low temperatures . Its degradation over time can affect its efficacy and the outcomes of biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s esterification reactions with diethylene glycol and pentaethylene glycol are crucial for its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and its effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
6-chloropyridine-3-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-2-1-4(3-9-5)6(8)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJIWMBLGYWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595011 | |
Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66608-11-5 | |
Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloronicotinoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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